Methyl 3-bromo-4-hydroxy-5-methoxybenzoate
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Overview
Description
Methyl 3-bromo-4-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C9H9BrO4. It is a derivative of benzoic acid and features a bromine atom, a hydroxyl group, and a methoxy group attached to the benzene ring. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 3-bromo-4-hydroxy-5-methoxybenzoate are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-hydroxy-5-methoxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-hydroxy-5-methoxybenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce quinones or other oxidized derivatives .
Scientific Research Applications
Methyl 3-bromo-4-hydroxy-5-methoxybenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-methoxybenzoate: Similar structure but lacks the hydroxyl group.
Methyl 4-hydroxy-5-methoxybenzoate: Similar structure but lacks the bromine atom.
Methyl 3-hydroxy-4-methoxybenzoate: Similar structure but lacks the bromine atom and has a different substitution pattern.
Uniqueness
Methyl 3-bromo-4-hydroxy-5-methoxybenzoate is unique due to the presence of both the bromine atom and the hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 3-bromo-4-hydroxy-5-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWBPQDQVILUJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464816 |
Source
|
Record name | METHYL 3-BROMO-4-HYDROXY-5-METHOXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108249-43-0 |
Source
|
Record name | METHYL 3-BROMO-4-HYDROXY-5-METHOXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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